N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,5-dimethylbenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from 2,5-dimethylbenzyl bromide by nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Amidation: The resulting triazole is then subjected to amidation with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 1H-1,2,3-triazole-4-carboxamide
- N-benzyl-1H-1,2,3-triazole-5-carboxamide
- N-(2,4-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
Comparison: N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the 2,5-dimethylbenzyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-9(2)10(5-8)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPBVOUKOVAWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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